

An In-depth Technical Guide to the Physicochemical Properties of N-Phenylanthranilic Acid

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Compound of Interest		
Compound Name:	Enfenamic Acid	
Cat. No.:	B1671287	Get Quote

A Note on Nomenclature: The following guide details the physicochemical properties of N-Phenylanthranilic acid (CAS 91-40-7), the N-phenyl derivative of anthranilic acid. This compound is distinct from N-phenylethylanthranilic acid. The information presented here is based on available scientific literature for N-Phenylanthranilic acid, a compound of significant interest as it forms the parent skeleton for several non-steroidal anti-inflammatory drugs (NSAIDs).[1][2]

This document provides a comprehensive overview of the key physicochemical parameters of N-Phenylanthranilic acid, detailed experimental protocols for their determination, and visualizations of relevant workflows and concepts for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

N-Phenylanthranilic acid presents as a light grey-green to yellow-green fine powder.[1][2][3] Its stability is maintained under normal temperatures and pressures, though it should be stored in a cool, dry, well-ventilated area in a tightly closed container below +30°C.

The fundamental physicochemical properties of N-Phenylanthranilic acid are summarized in the table below for easy reference and comparison.



Property	Value	Source
Molecular Formula	C13H11NO2	
Molecular Weight	213.23 g/mol	
Melting Point	182-187 °C	
Boiling Point	~353.22 °C (rough estimate)	
Density	~1.1544 - 1.269 g/cm³ (rough estimate)	
рКа	5.28 (in 5–10% aq. acetone at 25°C)	-
Water Solubility	Insoluble	_
Solubility in Organic Solvents	Soluble in DMSO: 125 mg/mL (586.22 mM)	_
CAS Number	91-40-7	_

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of physicochemical data. The following sections describe standard protocols for determining the key properties of N-Phenylanthranilic acid.

The solubility of N-Phenylanthranilic acid in various organic solvents can be determined using the isothermal saturation method, which measures equilibrium solubility at a constant temperature.

Principle: An excess amount of the solute (N-Phenylanthranilic acid) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the supernatant is then measured.

Detailed Protocol:

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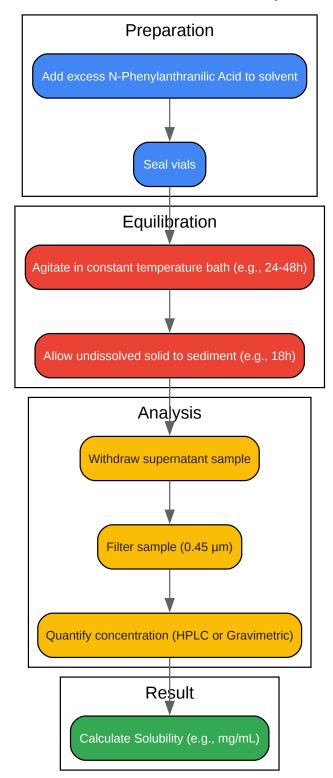




- Preparation: Add an excess amount of solid N-Phenylanthranilic acid to a series of sealed vials, each containing a precisely measured volume of the desired pure solvent (e.g., acetone, ethanol, ethyl acetate).
- Equilibration: Place the vials in a constant temperature shaker bath, for instance, set at 298.15 K (25 °C). Agitate the samples for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid confirms saturation.
- Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for several hours (e.g., 18 hours) to allow the excess solid to sediment.
- Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a prewarmed syringe to prevent precipitation upon cooling. Immediately filter the sample through a syringe filter (e.g., 0.45 μm) into a pre-weighed container.
- Quantification: Determine the concentration of N-Phenylanthranilic acid in the filtrate. A
 common method is gravimetric analysis, where the solvent is evaporated, and the mass of
 the remaining solid solute is measured. Alternatively, analytical techniques such as HighPerformance Liquid Chromatography (HPLC) with UV detection can be used for
 quantification.
- Data Analysis: Calculate the solubility in terms of mole fraction, g/L, or mg/mL. Repeat the experiment at different temperatures to determine the temperature dependence of solubility.



Workflow for Isothermal Saturation Solubility Measurement



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Caption: Isothermal Saturation Experimental Workflow.

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The pKa is a measure of the strength of an acid in solution. For an ionizable drug like N-Phenylanthranilic acid, the pKa value is critical as it dictates the degree of ionization at a given pH, which in turn affects solubility and permeability.

Principle: Potentiometric titration is a standard method for pKa determination. It involves monitoring the pH of a solution of the weak acid as a strong base (titrant) of known concentration is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.

Detailed Protocol:

- Sample Preparation: Accurately weigh a sample of N-Phenylanthranilic acid and dissolve it in a suitable solvent. Since it is insoluble in water, a co-solvent system (e.g., water-acetone or water-ethanol) may be required.
- Titration Setup: Calibrate a pH meter with standard buffers. Place the dissolved sample in a beaker with a magnetic stirrer and immerse the pH electrode.
- Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
- Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

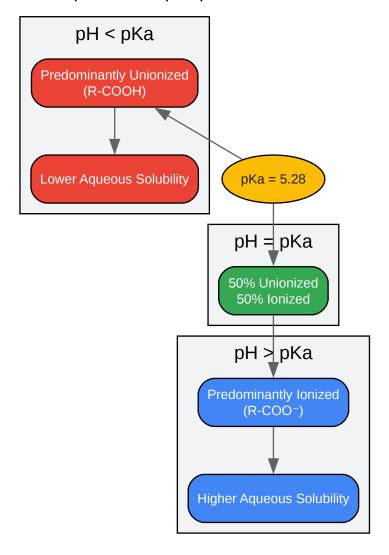
Data Analysis:

- Plot the measured pH values against the volume of titrant added. This will generate a sigmoidal titration curve.
- Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found by examining the first derivative of the titration curve (ΔpH/ΔV).
- The volume of titrant at the half-equivalence point is exactly half the volume required to reach the equivalence point.



• The pKa is the pH value recorded at this half-equivalence point, according to the Henderson-Hasselbalch equation.

Relationship between pH, pKa, and Ionization State



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Caption: Ionization of N-Phenylanthranilic Acid vs. pH.

The octanol-water partition coefficient (P) is a measure of a compound's lipophilicity. It is a critical parameter in drug development for predicting membrane permeability and absorption. Log P is the logarithm of this coefficient.



Principle: The shake-flask method is the traditional and most reliable technique for measuring Log P. It involves dissolving the solute in a biphasic system of n-octanol and water. After equilibration, the concentration of the solute in each phase is measured.

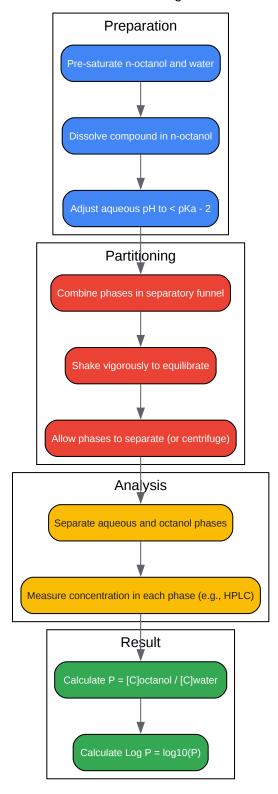
Detailed Protocol:

- Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate. This ensures that the volume of each phase does not change during the experiment.
- Sample Preparation: Prepare a stock solution of N-Phenylanthranilic acid in the presaturated n-octanol.
- Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution
 with a known volume of the pre-saturated water. The pH of the aqueous phase should be
 adjusted to be at least 2 units below the pKa (i.e., pH < 3.28) to ensure the compound is in
 its neutral, un-ionized form.
- Equilibration: Shake the funnel vigorously for a set period (e.g., 10-30 minutes) to facilitate partitioning, followed by a period of rest to allow for complete phase separation.

 Centrifugation can be used to accelerate this separation.
- Quantification: Carefully separate the two phases. Determine the concentration of N-Phenylanthranilic acid in both the n-octanol and the aqueous phase using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
- Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase:
 - P = [Concentration]octanol / [Concentration]water
 - $\circ \ \mathsf{Log}\ \mathsf{P} = \mathsf{log}_{10}(\mathsf{P})$



Workflow for Shake-Flask Log P Determination



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Caption: Shake-Flask Method for Log P Determination.



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References

- 1. N-Phenylanthranilic acid CAS#: 91-40-7 [m.chemicalbook.com]
- 2. N-Phenylanthranilic acid | 91-40-7 [chemicalbook.com]
- 3. N-Phenylanthranilic acid, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
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